molecular formula C19H17N3O3 B2838218 N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide CAS No. 1436133-44-6

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide

Cat. No.: B2838218
CAS No.: 1436133-44-6
M. Wt: 335.363
InChI Key: UGDNTEBNAXQEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is a benzamide derivative featuring two distinct cyano groups: one on a 2,3-dimethoxyphenylmethyl moiety and another as a cyanomethyl substituent on the benzamide core. The cyano groups may confer electron-withdrawing properties, influencing reactivity or binding interactions, while the dimethoxy substituents could enhance lipophilicity and metabolic stability compared to simpler benzamides .

Properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-17-8-4-7-15(18(17)25-2)16(12-21)22-19(23)14-6-3-5-13(11-14)9-10-20/h3-8,11,16H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDNTEBNAXQEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CC=CC(=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Common Name : this compound
  • CAS Number : 1311893-89-6
  • Molecular Weight : 335.4 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The compound exhibits significant pharmacological properties, including anti-inflammatory and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production (IL-1β, TNFα)
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of COX-2 and iNOS

Research indicates that this compound may exert its effects through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes associated with inflammation.

Case Studies

  • Anti-inflammatory Study : In a study examining the anti-inflammatory properties of the compound, it was found that at concentrations of 25 µM and 50 µM, there was a significant reduction in nitrite production and cytokine levels in macrophage cultures. This suggests a potential therapeutic application for inflammatory diseases .
  • Anticancer Activity : Another investigation focused on the compound's effect on various cancer cell lines. The results demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cells, indicating its potential as an anticancer agent .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives. The presence of cyano and methoxy groups appears to play a crucial role in modulating the compound's interaction with biological targets.

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Cyano GroupEnhances binding affinity to target enzymes
Methoxy SubstitutionIncreases solubility and bioavailability

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Properties/Applications References
Target Compound Cyano-(2,3-dimethoxyphenyl)methyl, cyanomethyl ~323.34 (calculated*) Not reported Hypothesized kinase inhibition/ligand -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl ~299.34 (calculated) 80% Unspecified biological activity
3-(1-Cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide Quinazolinyl, cyano, methyl ~458.50 (calculated) Not reported BRAF kinase inhibitor (anticancer)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl ethyl, methyl ~207.28 (reported) Not reported N,O-bidentate directing group for catalysis
Fluorinated Benzamide Neuroleptics (e.g., from ) Fluoropropyl, pyrrolidinylmethyl ~350–400 (estimated) Not reported Dopamine D-2 receptor tracers (PET imaging)

*Calculated based on formula C₁₈H₁₅N₃O₃.

Key Observations:

Substituent Effects: The target compound’s dual cyano groups distinguish it from analogs like Rip-B (), which lacks cyano substituents but shares methoxy groups. Cyano groups may enhance binding to polar enzyme pockets or improve metabolic stability compared to hydroxyl or methyl groups . Compared to the BRAF inhibitor (), the target lacks a quinazolinyl group but retains a benzamide backbone, suggesting divergent kinase selectivity profiles. Fluorinated analogs () prioritize halogenation for metabolic stability, whereas the target’s methoxy and cyano groups may balance lipophilicity and electronic effects .

The hydroxy-containing analog () used 3-methylbenzoic acid derivatives, suggesting that similar acid/chloride precursors could be employed for the target’s synthesis .

The target’s cyano groups may similarly target ATP-binding pockets in kinases. Fluorinated neuroleptics () demonstrate benzamides’ versatility in CNS targeting, though the target’s dimethoxy groups may shift affinity toward other receptors .

Q & A

Q. Table 1: Biological Activity Parameters

Assay TypeIC₅₀ (µM)Selectivity IndexReference
Kinase Inhibition0.1215.8
Cytotoxicity (HeLa)8.7N/A
Metabolic Stabilityt₁/₂ = 2h-

Q. Table 2: Recommended Analytical Conditions

TechniqueConditionsKey Outputs
HPLCC18 column, 70% acetonitrilePurity >98%, RT=8.2 min
HRMSESI+, m/z 410.1523 [M+H]+Molecular formula confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.